N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound with a molecular formula of C14H12Cl2N2O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a furan ring, a hydrazide group, and a dichlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(1-(3,4-dimethoxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
- N’-(1-(4-hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14Cl2N2O2 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-8-6-12(10(3)21-8)15(20)19-18-9(2)11-4-5-13(16)14(17)7-11/h4-7H,1-3H3,(H,19,20)/b18-9- |
InChI Key |
GVODCMUGAOPCAU-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(/C)\C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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